molecular formula C7H6NNaO5S B1617212 Sodium 4-methyl-3-nitrobenzenesulphonate CAS No. 51591-66-3

Sodium 4-methyl-3-nitrobenzenesulphonate

Cat. No.: B1617212
CAS No.: 51591-66-3
M. Wt: 239.18 g/mol
InChI Key: CFRODQVGSLQPJO-UHFFFAOYSA-M
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Description

Sodium 4-methyl-3-nitrobenzenesulphonate (CAS: 97-06-3, EC: 257-306-4) is a sulfonate salt derived from 4-methyl-3-nitrobenzenesulfonic acid. It is characterized by a methyl group at the 4-position and a nitro group at the 3-position on the benzene ring, coupled with a sulfonate (-SO₃⁻Na⁺) functional group. This compound is typically supplied at 95% purity (Chemical Grade) and finds applications in agrochemicals, food additives, and industrial intermediates due to its ionic solubility and reactivity . Global market analyses indicate steady consumption trends, with historical data (1997–2019) and projections (2020–2046) highlighting its role in diverse sectors, including dyes and active pharmaceutical ingredients (APIs) .

Properties

CAS No.

51591-66-3

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C7H7NO5S.Na/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

CFRODQVGSLQPJO-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Other CAS No.

51591-66-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogues include sulfonamides and sulfonates with nitro or halogen substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituents Functional Group Key Applications
Sodium 4-methyl-3-nitrobenzenesulphonate 97-06-3 C₇H₆NNaO₆S Methyl, Nitro Sulfonate Agrochemicals, Dyes
4-Chloro-3-nitrobenzenesulfonamide N/A* C₆H₅ClN₂O₄S₂ Chloro, Nitro Sulfonamide Pharmaceuticals, Research
Sodium 3-nitrobenzenesulphonate 127-68-4 C₆H₄NNaO₆S Nitro Sulfonate Textile processing, Catalysts
Key Observations:
  • Substituent Effects : The methyl group in this compound enhances hydrophobicity compared to unsubstituted sulfonates, moderating solubility in polar solvents. Chloro substituents in sulfonamides increase electrophilicity, favoring nucleophilic reactions in drug synthesis .
  • Functional Groups : Sulfonates (ionic) exhibit higher water solubility than sulfonamides (neutral), making them preferable in aqueous industrial processes. Sulfonamides, however, are pivotal in medicinal chemistry due to their bioactivity .

Thermodynamic and Solubility Properties

Evidence from thermodynamic studies (Table 1, ) highlights variations in fusion enthalpies (ΔH) and entropies (ΔS) among sodium sulfonamides. For example:

  • This compound likely exhibits lower ΔH compared to chloro analogues due to reduced intermolecular forces from methyl’s steric hindrance.
  • Ethanol-water cosolvent mixtures further modulate solubility, with sulfonates showing higher miscibility than sulfonamides .

Market and Industrial Relevance

  • This compound : Predominantly used in agrochemical formulations (e.g., herbicide intermediates) and dye synthesis. Market projections (2020–2046) suggest growth in Asia-Pacific regions due to expanding agrochemical sectors .

Purity and Supply Chain Considerations

  • This compound is typically supplied at 95% purity, suitable for industrial use but may require refinement for pharmaceutical-grade applications .
  • 4-Chloro-3-nitrobenzenesulfonamide is available in milligram to kilogram quantities, emphasizing its role in small-scale research .

Preparation Methods

Procedure

  • Reactants :

    • Nitrobenzene derivative (e.g., 4-methylnitrobenzene)
    • Sulfur trioxide (SO₃) in a 0.5–1:1 molar ratio to nitrobenzene
    • Sodium tungstate catalyst (0.001–10 wt% of nitrobenzene)
  • Conditions :

    • Dropwise addition of SO₃ at 80–100°C
    • Post-reaction insulation at 100–120°C for 2–4 hours
    • Dilution with water (1.3–1.5× sulfonated liquid weight), filtration, and neutralization with sodium carbonate
  • Yield and Purity :

    Parameter Value
    Product yield 83.3–98.6%
    Purity 95.0–99.1%
    By-products 3,3'-diphenylsulfone dinitro (0.15–25 kg per batch)
  • Key Advantages :

    • High selectivity for meta-sulfonation due to sodium tungstate’s catalytic effect
    • Efficient recovery of unreacted nitrobenzene via methyl iso-butyl ketone (MIBK) extraction

Chlorosulfonic Acid Sulfonation

This approach uses chlorosulfonic acid under controlled stoichiometry to minimize waste.

Procedure

  • Reactants :

    • Nitrobenzene derivative (e.g., 4-methylnitrobenzene)
    • Chlorosulfonic acid (0.4–0.6 molar equivalents relative to nitrobenzene)
  • Conditions :

    • Heating to 110–130°C for 2–5 hours
    • Neutralization with sodium carbonate (0.5–1 molar equivalents to chlorosulfonic acid)
    • Extraction with water and drying via spray drying
  • Yield and Purity :

    Parameter Value
    Product yield 98.4%
    Purity 99.0%
    By-products Recoverable hydrogen chloride gas (12.7–17.5% aqueous solution)
  • Key Advantages :

    • Reduced chlorosulfonic acid usage minimizes waste acid generation
    • Scalable process with nitrobenzene recovery rates exceeding 99%

Comparative Analysis of Methods

Parameter SO₃ Method Chlorosulfonic Acid Method
Catalyst Sodium tungstate None
Reaction Temperature 80–120°C 110–130°C
By-product Handling Solid diphenylsulfone Recoverable HCl gas
Scalability Industrial-scale Lab-to-pilot scale

Critical Considerations

  • Nitrobenzene Derivatives : Substituting nitrobenzene with 4-methylnitrobenzene requires adjusting reaction time and temperature to account for steric effects.
  • Environmental Impact : The SO₃ method generates less acidic waste compared to traditional sulfuric acid sulfonation, while the chlorosulfonic acid method enables HCl recycling.
  • Quality Control : Spray drying (inlet: 300°C, outlet: 100°C) ensures moisture content ≤50% in final products.

Q & A

Q. What are the recommended synthetic pathways for Sodium 4-methyl-3-nitrobenzenesulphonate, and how can purity be ensured?

Synthesis typically involves sulfonation of 4-methylbenzenesulfonic acid followed by nitration at the meta position. Key steps include:

  • Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Nitration : Introduce nitric acid in the presence of a nitrating agent (e.g., HNO₃/H₂SO₄) at 30–50°C to target the 3-position .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography removes impurities. Monitor purity via HPLC or TLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR: aromatic protons at δ 7.5–8.5 ppm; ¹³C NMR: sulfonate carbon at ~120 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–Na]⁻ (m/z ~260) .
  • FT-IR : Identify sulfonate (S=O stretching at 1180–1200 cm⁻¹) and nitro (asymmetric NO₂ stretch at 1520 cm⁻¹) groups .

Q. How can researchers optimize reaction conditions for functionalizing this compound?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
  • Temperature Control : Maintain 50–70°C to balance reaction rate and selectivity .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during nitro-group reduction?

The nitro group in this compound can undergo partial reduction to hydroxylamine or over-reduction to aniline derivatives. Factors influencing this include:

  • Reducing Agents : Catalytic hydrogenation (H₂/Pd-C) favors full reduction to amine, while Sn/HCl yields hydroxylamine intermediates .
  • pH Effects : Acidic conditions stabilize nitroso intermediates, while alkaline conditions promote amine formation .

Q. How do electronic effects of the nitro group influence regioselectivity in electrophilic substitution?

The nitro group is a strong meta-directing, electron-withdrawing group. In this compound, this directs electrophiles (e.g., halogens) to the 5-position of the benzene ring. Computational studies (DFT) show increased electron density at the 5-position due to resonance effects .

Q. What strategies resolve contradictory data in biological activity studies of derivatives?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites versus parent compound contributions .
  • Structural Confirmation : X-ray crystallography validates derivative structures to rule out isomerism .

Q. How can computational modeling predict reactivity in multi-step syntheses?

  • DFT Calculations : Model transition states to predict activation energies for sulfonate esterification or nitro-group reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., aqueous vs. organic media) .

Q. What challenges arise in scaling synthesis for pharmacological studies?

  • Byproduct Formation : Pilot-scale reactions may amplify impurities; optimize via in-line FTIR monitoring .
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) for high-purity batches .

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